Welcome to the BenchChem Online Store!
molecular formula C13H16N2 B8703694 3-(pyrrolidin-2-ylmethyl)-1H-indole

3-(pyrrolidin-2-ylmethyl)-1H-indole

Cat. No. B8703694
M. Wt: 200.28 g/mol
InChI Key: QDEZFSSAEVJNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06465500B1

Procedure details

A mixture of the 3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole (2.00 mmol) and 10% palladium on carbon (0.20 g) in absolute ethanol (15 mL) is shaken under a hydrogen atmosphere (3 atm) for 4 to 24 hours, depending on substrate. The resulting reaction mixture is filtered through diatomaceous earth, and the filtrate is evaporated under reduced pressure. The residue is column chromatographed using silica gel (approximately 50 g) and elution with a solution of methylene chloride:methanon:ammonium hydroxide [8:2:0.2] or other appropriate solvent system to afford the corresponding 3-(pyrrolidin-2-ylmethyl)-1H-indole.
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8]C([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][C:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[NH:19][CH:18]=1)=O)C1C=CC=CC=1>[Pd].C(O)C>[CH2:1]=[O:8].[OH-:8].[NH4+:11].[NH:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][C:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[NH:19][CH:18]=1 |f:4.5|

Inputs

Step One
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)CC1=CNC2=CC=CC=C12
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is shaken under a hydrogen atmosphere (3 atm) for 4 to 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 50 g) and elution with a solution of methylene chloride

Outcomes

Product
Details
Reaction Time
14 (± 10) h
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
N1C(CCC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.